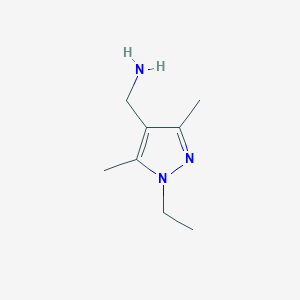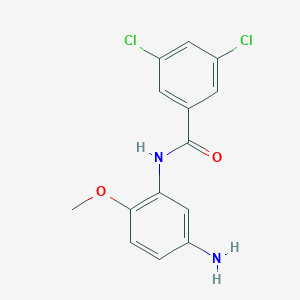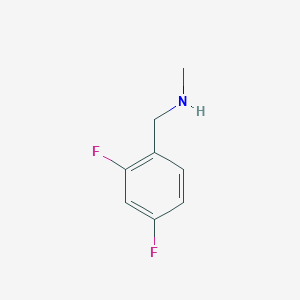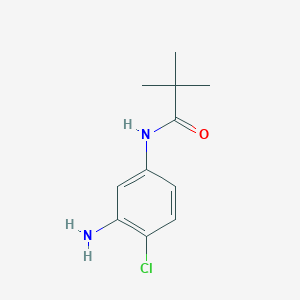
N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide (FTCA) is an important chemical compound used in many scientific research applications. FTCA has been studied for its potential to serve as a starting material for the synthesis of a variety of pharmaceuticals, as well as for its potential to act as a catalyst for organic reactions. Additionally, FTCA has been studied for its biochemical and physiological effects and its potential to act as an anti-inflammatory agent.
科学的研究の応用
Synthesis and Characterization :
- Solvent-free synthesis and spectral analysis of some derivatives, including N-(3-chloro-4-fluorophenyl) variants, have been achieved using microwave irradiation. This process is significant for efficient and eco-friendly production of these compounds (Thirunarayanan & Sekar, 2013).
Biological Activity :
- Thiophene-2-carboxamide derivatives have been studied for their potential as antibiotics and against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibacterial drugs (Ahmed, 2007).
- Certain thiophene derivatives synthesized from N-phenylbenzo[b]thiophene-3-carboxamide have shown antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting their potential in the treatment of related disorders (Amr et al., 2010).
Antimicrobial Evaluation :
- Schiff bases of N-(o-fluorophenylcarboxamido)-4-(p-methoxyphenyl) thiophenes have been synthesized and shown to exhibit antimicrobial activity, indicating their relevance in the development of new antimicrobial agents (Bhattacharjee et al., 2012).
Antinociceptive Activity :
- N-Substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides have been synthesized and their antinociceptive activity studied, suggesting their potential application in pain management (Shipilovskikh et al., 2020).
Anti-Inflammatory and Antioxidant Activity :
- Acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b] thiophene-3-carboxamide have been screened for anti-inflammatory and antioxidant activity, comparable to ibuprofen and ascorbic acid, respectively (Kumar et al., 2008).
Antitumour Activity :
- The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from a similar compound, has shown the ability to inhibit the proliferation of some cancer cell lines, demonstrating potential in cancer research (Hao et al., 2017).
作用機序
Target of Action
N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide primarily targets STING (Stimulator of Interferon Genes) . STING is an immune-associated protein that localizes in the endoplasmic reticulum membrane and is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells . It serves as a pattern-recognition receptor and an adaptor molecule, which can be directly stimulated by cyclic dinucleotides to activate the innate immune system .
Mode of Action
Upon activation by its agonists, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . The compound interacts with the CDN-binding domain of the STING protein through two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction . This interaction leads to the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING .
Action Environment
The action environment of this compound is primarily within immune-associated cells, particularly those located in the endoplasmic reticulum membrane . The efficacy and stability of the compound’s action may be influenced by various environmental factors, but specific details require further investigation.
Safety and Hazards
While specific safety and hazard information for “N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide” was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
生化学分析
Biochemical Properties
N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the stimulator of interferon genes (STING) protein, which is involved in the immune response . The interaction between this compound and STING leads to the activation of downstream signaling pathways, including the interferon regulatory factor (IRF) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . These interactions are crucial for the compound’s role in modulating immune responses.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with STING leads to the production of type I interferons and proinflammatory cytokines, which are essential for the immune response . Additionally, this compound has been shown to impact the phosphorylation of downstream signaling molecules such as TBK1 and IRF3, further influencing cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the CDN-binding domain of the STING protein, forming hydrogen bonds, π-π stacking interactions, and π-cation interactions . This binding induces a conformational change in STING, leading to its activation and subsequent triggering of the IRF and NF-κB pathways . These molecular interactions are critical for the compound’s role in modulating immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been observed to result in sustained activation of immune responses, which can have both beneficial and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates immune responses without causing significant toxicity . At higher doses, it may lead to adverse effects such as inflammation and tissue damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with STING influences the production of cyclic dinucleotides (CDNs), which are key secondary messengers in immune signaling pathways . Additionally, this compound may affect other metabolic pathways related to immune responses and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s interaction with STING facilitates its localization to the endoplasmic reticulum membrane, where it exerts its effects . Additionally, this compound may accumulate in specific tissues, influencing its overall distribution and efficacy .
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum membrane, where it interacts with the STING protein . This subcellular localization is crucial for its activity and function, as it allows the compound to effectively modulate immune responses. The presence of targeting signals or post-translational modifications may further influence the compound’s localization and activity within specific cellular compartments .
特性
IUPAC Name |
N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFWVVLFQGXCNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)



![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)







